molecular formula C14H15N3O B3875100 4-(5-phenyl-2-pyrimidinyl)morpholine

4-(5-phenyl-2-pyrimidinyl)morpholine

Cat. No.: B3875100
M. Wt: 241.29 g/mol
InChI Key: NZWWFJHUZSOZJY-UHFFFAOYSA-N
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Description

4-(5-Phenyl-2-pyrimidinyl)morpholine is a heterocyclic compound featuring a pyrimidine ring substituted at the 5-position with a phenyl group and linked to a morpholine ring at the 2-position. This structure combines aromatic and heterocyclic motifs, making it a versatile scaffold in medicinal chemistry and materials science.

Properties

IUPAC Name

4-(5-phenylpyrimidin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-2-4-12(5-3-1)13-10-15-14(16-11-13)17-6-8-18-9-7-17/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWWFJHUZSOZJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₄H₁₄N₃O (inferred from structural analogs).
  • Molecular Weight : ~240.28 g/mol.
  • IUPAC Name : 4-(5-phenylpyrimidin-2-yl)morpholine.
  • Structural Features : A pyrimidine ring with a phenyl group (electron-rich aromatic substituent) at C5 and a morpholine ring (six-membered oxygen-nitrogen heterocycle) at C2.

Comparison with Similar Compounds

The biological and chemical properties of 4-(5-phenyl-2-pyrimidinyl)morpholine are influenced by the substituents on the pyrimidine ring and the choice of heterocycle. Below is a detailed comparison with structurally related compounds:

Substituent Position and Electronic Effects

  • 4-(5-Bromopyrimidin-2-yl)morpholine () :

    • Substituent : Bromine at C5 of pyrimidine.
    • Impact : The electron-withdrawing bromine enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
    • Applications : Used as a synthetic intermediate in pharmaceutical chemistry .
  • 4-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]morpholine (CID891729, ) :

    • Substituents : Phenyl at C4 and trifluoromethyl (CF₃) at C6.
    • Impact : The CF₃ group increases metabolic stability and lipophilicity.
    • Biological Activity : Potent EP2 receptor positive allosteric modulator, with the morpholine ring critical for activity .
  • Impact: Reduced steric bulk compared to phenyl-substituted analogs. Applications: Explored in cancer research for kinase inhibition .

Heterocycle Variations

  • 4-(4,6-Dimethylpyrimidin-2-yl)piperidine (Inferred from ) :

    • Heterocycle : Piperidine instead of morpholine.
    • Impact : Piperidine’s basic nitrogen may alter solubility and target binding.
    • Activity : Lower EP2 receptor potentiation compared to morpholine analogs .
  • 4-(Pyrimidin-2-yl)piperazine (Hypothetical) :

    • Heterocycle : Piperazine (two nitrogen atoms).
    • Impact : Increased polarity and hydrogen-bonding capacity.

Data Table: Structural and Functional Comparison

Compound Name Substituents on Pyrimidine Molecular Formula Molecular Weight (g/mol) Key Applications/Notes References
4-(5-Phenyl-2-pyrimidinyl)morpholine C5: Phenyl; C2: Morpholine C₁₄H₁₄N₃O 240.28 Kinase inhibition (inferred)
4-(5-Bromopyrimidin-2-yl)morpholine C5: Bromine; C2: Morpholine C₈H₁₁BrN₃O 245.10 Suzuki coupling intermediate
4-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]morpholine C4: Phenyl; C6: CF₃; C2: Morpholine C₁₅H₁₄F₃N₃O 309.29 EP2 receptor modulation
4-(Pyrimidin-5-yl)morpholine C5: Pyrimidine; C2: Morpholine C₈H₁₁N₃O 165.19 Cancer research (kinase targets)

Unique Features of 4-(5-Phenyl-2-pyrimidinyl)morpholine

  • Morpholine Advantage : The morpholine ring improves solubility and bioavailability compared to piperidine or pyrrolidine analogs .
  • Synthetic Versatility : The pyrimidine core allows functionalization at multiple positions for structure-activity relationship (SAR) studies.

Q & A

Q. What are the toxicity and safety considerations for handling this compound in lab settings?

  • Methodological Answer :
  • Acute Toxicity : Perform OECD Guideline 423 testing in rodent models to determine LD₅₀ .
  • Genotoxicity : Ames test (bacterial reverse mutation assay) evaluates mutagenic potential .
  • Waste Disposal : Neutralize reaction residues with 10% aqueous NaHCO₃ before incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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